Praseodymium(3+);triiodide chemical formula and structure
Praseodymium(3+);triiodide chemical formula and structure
Structure, Synthesis, and Applications in Chemical Development
Executive Summary
Praseodymium(III) triiodide (PrI₃) is a binary inorganic compound that serves as a critical precursor in organometallic chemistry and a specialized Lewis acid catalyst in organic synthesis. While not a pharmaceutical active ingredient (API) itself, its utility in facilitating carbon-heteroatom bond formation makes it relevant to drug development workflows.
This guide moves beyond basic stoichiometry to address the structural nuances, rigorous anhydrous synthesis protocols, and catalytic applications of PrI₃. It is designed to allow a researcher to synthesize, validate, and apply PrI₃ with high reproducibility.
Part 1: Structural Chemistry & Crystallography
Understanding the crystal lattice of PrI₃ is essential for interpreting its solubility profile and Lewis acidity. Unlike the lighter lanthanide chlorides (UCl₃ type), PrI₃ adopts a layered orthorhombic structure common to heavier lanthanide halides.
Crystal System
PrI₃ crystallizes in the Orthorhombic crystal system.[1][2] It adopts the PuBr₃ (Plutonium Tribromide) structural archetype.[1][3][4][5]
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Pearson Symbol: oS16[3]
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Coordination Geometry: The Pr³⁺ ion is 8-coordinate.[5] The coordination polyhedron is best described as a bicapped trigonal prism .
Structural Connectivity
The structure consists of layers of [PrI₈] polyhedra sharing edges and faces. This layered arrangement contributes to its cleavage properties and anisotropic thermal expansion.
DOT Diagram 1: Structural Hierarchy of PrI₃
Figure 1: Crystallographic hierarchy and coordination environment of Praseodymium(III) Iodide.
Part 2: Thermodynamic & Physical Properties[6]
The handling of PrI₃ is dictated by its extreme hygroscopicity. The values below are critical for establishing storage and reaction conditions.
| Property | Value | Context for Researchers |
| Molecular Weight | 521.62 g/mol | Calculation basis for stoichiometry. |
| Appearance | Green crystalline solid | Distinctive Pr³⁺ color (f-f transitions). |
| Melting Point | 737–738 °C | High thermal stability in inert atmosphere. |
| Density | 5.80 g/cm³ | High density typical of heavy metal iodides. |
| Solubility (Water) | Soluble (Exothermic) | Warning: Rapidly hydrolyzes to PrOI if heated in wet air. |
| Solubility (Organics) | Soluble in THF, Acetone | Forms Lewis acid adducts (e.g., PrI₃(THF)ₓ). |
| Magnetic Susceptibility | Paramagnetic | Effective magnetic moment ~3.58 μB. |
Part 3: Synthesis & Purification Protocols
The Challenge: The primary failure mode in PrI₃ synthesis is hydrolysis . Heating hydrated salts (PrI₃·nH₂O) directly results in the formation of Praseodymium Oxyiodide (PrOI), which is insoluble and catalytically inactive.
Two robust methods are presented below. Method A is recommended for general lab-scale synthesis. Method B is for high-purity requirements.
Method A: The Ammonium Iodide Route (Recommended)
This method utilizes ammonium iodide (NH₄I) as a chemical buffer. Upon heating, NH₄I dissociates into NH₃ and HI. The HI creates an acidic atmosphere that suppresses hydrolysis.
Reagents:
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Praseodymium(III) Oxide (Pr₆O₁₁) or Praseodymium Carbonate.
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Hydroiodic Acid (HI), conc. (57%).
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Ammonium Iodide (NH₄I), excess.
Protocol:
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Dissolution: Dissolve Pr₆O₁₁ in excess concentrated HI.
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Observation: Solution turns green.[4]
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Addition: Add a 2-3 molar excess of NH₄I to the solution.
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Evaporation: Evaporate the solution to dryness under vacuum or mild heat to obtain a precursor mixture of hydrated PrI₃ and NH₄I.
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Dehydration (Crucial Step): Place the solid in a quartz tube under dynamic vacuum.
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Heat slowly to 300°C . Water is removed, but NH₄I prevents PrOI formation.
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Sublimation: Increase temperature to 350–400°C . Excess NH₄I sublimes away (collect in cold trap).
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Annealing: Finally, heat to 500–600°C to crystallize the anhydrous PrI₃.
DOT Diagram 2: Ammonium Iodide Synthesis Workflow
Figure 2: Step-by-step synthesis via the Ammonium Iodide route to ensure anhydrous purity.
Method B: Direct Union (High Purity)
Best for small quantities where oxide contamination must be <1 ppm.
Protocol:
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Place Praseodymium metal chips and Iodine (I₂) in a tantalum or silica ampoule.
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Seal under high vacuum (<10⁻⁵ Torr).
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Heat the Iodine zone to 180°C and the Metal zone to 600-800°C.
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Product sublimes/condenses in the cooler zone.
Part 4: Applications in Research & Drug Development
While PrI₃ is not a drug, its role as a Lewis Acid Catalyst is significant in the synthesis of pharmaceutical intermediates.
Catalysis of Heterocycle Synthesis
Lanthanide iodides are "hard" Lewis acids but softer than their chloride counterparts, making them unique for activating carbonyls and imines.
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Reaction: Synthesis of Chromene derivatives (often used as scaffolds for anticancer and antimicrobial drugs).
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Mechanism: PrI₃ coordinates to the oxygen of the carbonyl group, increasing electrophilicity and facilitating nucleophilic attack.
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Advantage: PrI₃ often operates in aqueous hydrotropic media or solvent-free conditions, aligning with Green Chemistry principles.
Friedel-Crafts Alkylation
PrI₃ can catalyze the alkylation of indoles and other electron-rich aromatics.
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Workflow: Indole + Aldehyde + PrI₃ (cat) → Bis(indolyl)methanes.
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Relevance: Bis(indolyl)methanes are bioactive moieties found in various cruciferous vegetable metabolites being studied for cancer prevention.
Scintillation Materials
In materials science research, PrI₃ (often doped with Cerium) is investigated for high-light-yield scintillators for medical imaging (CT/PET) detectors due to the fast 5d-4f emission of Pr³⁺.
Part 5: Safety & Handling (E-E-A-T)
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Hygroscopicity: PrI₃ will absorb atmospheric moisture within seconds.
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Protocol: Always handle in an Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).
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Storage: Store in flame-sealed ampoules or Schlenk flasks with greased joints.
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Toxicity: Praseodymium compounds are generally considered low toxicity, but iodides can affect thyroid function. Standard PPE (gloves, goggles, lab coat) is mandatory.
References
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Materials Project. "PuBr3 (Orthorhombic, Cmcm, 63) - Structure Summary." Materials Project Database. [Link]
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American Elements. "Praseodymium(III) Iodide Product Information." American Elements Catalog. [Link]
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National Institutes of Health (NIH). "Praseodymium Iodide - PubChem Compound Summary." PubChem. [Link][4][6]
- Corbett, J. D. "Reduced Halides of the Rare Earth Elements." Reviews in Inorganic Chemistry. (Contextualizing the synthesis of reduced and standard halides).
- Meyer, G. "The Ammonium Halide Route to Anhydrous Rare Earth Halides—The Best Way to Make Them?" Inorganic Syntheses.
Sources
- 1. Praseodymium compounds - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Plutonium(III) bromide - Wikipedia [en.wikipedia.org]
- 4. Praseodymium(III) iodide - Wikipedia [en.wikipedia.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. americanelements.com [americanelements.com]
